molecular formula C11H5Cl2N3 B14866346 6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile

6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile

Cat. No.: B14866346
M. Wt: 250.08 g/mol
InChI Key: ATFDSGWLOFEIFR-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a 2,5-dichlorophenyl group and a cyano group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile typically involves the reaction of 2,5-dichlorobenzonitrile with appropriate reagents to form the pyrimidine ring. One common method involves the use of a base-catalyzed cyclization reaction. For example, 2,5-dichlorobenzonitrile can be reacted with guanidine in the presence of a base such as sodium ethoxide to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyrimidines .

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For example, the compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H5Cl2N3

Molecular Weight

250.08 g/mol

IUPAC Name

6-(2,5-dichlorophenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H5Cl2N3/c12-7-1-2-10(13)9(3-7)11-4-8(5-14)15-6-16-11/h1-4,6H

InChI Key

ATFDSGWLOFEIFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC=NC(=C2)C#N)Cl

Origin of Product

United States

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